molecular formula C2H2Cl3NO B1219227 Trichloroacetamide CAS No. 594-65-0

Trichloroacetamide

Cat. No. B1219227
CAS RN: 594-65-0
M. Wt: 162.4 g/mol
InChI Key: UPQQXPKAYZYUKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trichloroacetamide can act as a radical precursor in the synthesis of nitrogen-containing heterocycles through various processes, including atom transfer radical cyclizations (ATRC) mediated by catalysts such as Cu(I) or Ru(II), and the hydride reductive method using agents like Bu3SnH or (Me3Si)3SiH. Recent advancements include the use of NaBH3CN and amine-mediated single-electron transfer cyclizations, showcasing the compound's versatility in synthetic chemistry (Coussanes et al., 2017).

Molecular Structure Analysis

The molecular structure of trichloroacetamide has been elucidated through single crystal X-ray diffraction methods, revealing the significant impact of intermolecular contacts on the reorientation of CCl3 groups within the crystal lattice. This structural insight is crucial for understanding the reactivity and physical properties of trichloroacetamide (Hashimoto et al., 1987).

Chemical Reactions and Properties

Trichloroacetamide undergoes a variety of chemical transformations, highlighting its reactivity and utility in organic synthesis. For instance, it can be converted into isocyanates, which are then captured by alcohols in the presence of catalysts to afford corresponding carbamates, showcasing its versatility in functional group transformations (Nishikawa et al., 2006).

Scientific Research Applications

  • Alcohol Alkylation Reagents

    • Field : Organic Chemistry
    • Application : Trichloroacetimidates, including Trichloroacetamide, are commonly used as alcohol alkylation reagents, especially when existing functionality is not acid sensitive .
    • Method : The method involves the use of Trichloroacetamide as a reagent in the synthesis of various compounds. For example, it has been used in the synthesis of an allyl propargyl ether intermediate in the synthesis of the fused-ring alkaloid securinine .
    • Results : Successful synthesis of various compounds, including an allyl propargyl ether intermediate in the synthesis of the fused-ring alkaloid securinine .
  • Protection of Alcohols

    • Field : Organic Chemistry
    • Application : 4-methoxybenzyl trichloroacetimidate, a derivative of Trichloroacetamide, has found extensive application for the protection of alcohols in the form of p-methoxybenzyl (PMB) ethers that are readily cleaved under oxidative conditions .
    • Method : The method involves the use of 4-methoxybenzyl trichloroacetimidate in the selective preparation of chiral syn- or anti- diamines .
    • Results : Successful preparation of chiral syn- or anti- diamines .
  • Investigation of Health Effects

    • Field : Biomedical Research
    • Application : Trichloroacetamide has been used in microarray-based transcriptomics and one-dimensional proton nuclear magnetic resonance based metabonomics to investigate the health effects of nitrogenous disinfection byproducts of Trichloroacetamide in mice .
    • Method : The method involves the use of Trichloroacetamide in microarray-based transcriptomics and one-dimensional proton nuclear magnetic resonance based metabonomics .
    • Results : The results of this research are not specified in the source .
  • Preparation of Fluorinated Probes for Protein Kinase C (PKC)

    • Field : Biochemistry
    • Application : Trichloroacetamide has been used in the synthesis of fluorinated probes for Protein Kinase C (PKC), a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
    • Method : The method involves the use of Trichloroacetamide in the synthesis of fluorinated probes .
    • Results : Successful synthesis of fluorinated probes for Protein Kinase C (PKC) .
  • Degradation of Drinking Water Disinfection Byproduct

    • Field : Environmental Science
    • Application : Trichloroacetamide has been used in the degradation of drinking water disinfection byproducts . This is particularly important as these byproducts can have harmful effects on human health .
    • Method : A two-step method was used to load TiO2 on a cement matrix, and zeolite was chosen as intermediate support. TiO2@Zeolite composite coated photocatalytic cement-based material (PCM) was prepared . Photocatalytic degradation of Trichloroacetamide (TCAcAm) was conducted to evaluate its photocatalytic efficiency .
    • Results : The synergetic effect of TiO2@Zeolite composite can remarkably improve the photocatalytic degradation rate, reaching up to 97.8% . This holds great promise to eliminate water pollution .
  • Synthesis of α-Trichloroacetamide

    • Field : Organic Chemistry
    • Application : Trichloroacetamide, also known as α-Trichloroacetamide, is a compound that can be synthesized for various applications in organic chemistry .
    • Method : The specific method of synthesis is not specified in the source .
    • Results : Successful synthesis of α-Trichloroacetamide .
  • Degradation Product of Trichloroacetonitrile

    • Field : Environmental Chemistry
    • Application : Trichloroacetamide is the major degradation product of trichloroacetonitrile . This is important in understanding the environmental fate and impact of trichloroacetonitrile, a compound that can be found in certain industrial processes .
    • Method : The method involves the degradation of trichloroacetonitrile to produce Trichloroacetamide .
    • Results : Successful identification of Trichloroacetamide as a major degradation product of trichloroacetonitrile .

Safety And Hazards

Trichloroacetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

Recent applications of allyl trichloroacetimidate include the synthesis of an allyl propargyl ether intermediate in the synthesis of the fused-ring alkaloid securinine . This suggests potential future directions in the synthesis of complex organic compounds.

properties

IUPAC Name

2,2,2-trichloroacetamide
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InChI

InChI=1S/C2H2Cl3NO/c3-2(4,5)1(6)7/h(H2,6,7)
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InChI Key

UPQQXPKAYZYUKO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)N
Source PubChem
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Molecular Formula

C2H2Cl3NO
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DSSTOX Substance ID

DTXSID5021671
Record name 2,2,2-Trichloroacetamide
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Molecular Weight

162.40 g/mol
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Physical Description

White solid; [Acros Organics MSDS]
Record name 2,2,2-Trichloroacetamide
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Vapor Pressure

0.01 [mmHg]
Record name 2,2,2-Trichloroacetamide
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Product Name

2,2,2-Trichloroacetamide

CAS RN

594-65-0, 73006-90-3
Record name Trichloroacetamide
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Record name Trichloroacetamide
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Record name Acetamide, 2,2,2-trichloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trichloroacetamide
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Trichloroacetamide
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Trichloroacetamide
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Trichloroacetamide
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Trichloroacetamide
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Trichloroacetamide

Citations

For This Compound
2,950
Citations
BT Gowda, I Svoboda, H Fuessa - Zeitschrift für Naturforschung A, 2004 - degruyter.com
… , N-(2,4,6-trichlorophenyl)-acetamide, N-(2,4,6-trichlorophenyl)-2-chloroacetamide and N-(2,4,6trichlorophenyl)-2,2,2-trichloroacetamide. The comparison of the bond parameters reveal …
Number of citations: 26 www.degruyter.com
D Groke, G Heger, P Schweiss… - Zeitschrift für …, 1994 - degruyter.com
N-[2,6-dichlorophenyl]-2,2,2-trichloroacetamide (2,6-Cl 2 C 6 H 3 NHCOCCl 3 ) shows a bleaching out of certain 35 Cl-NQR frequencies at a temperature of 159 K. The 35 Cl-NQR spin …
Number of citations: 6 www.degruyter.com
H Huang, X Liang, Q Li, J Deng, J Zou, X Li, X Ma, G Li… - Water Research, 2022 - Elsevier
Trichloroacetamide (TCAcAm) is among of the nitrogenous disinfection by-products (N-DBPs) with high cytotoxicity and genotoxicity, which is usually detected at low concentration (μg/L…
Number of citations: 6 www.sciencedirect.com
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… In the present work, the structure of N-(2,4-dichlorophenyl)-2,2,2- trichloroacetamide has been determined as part of a study in the direction of systematization of the crystal structures of …
Number of citations: 3 scripts.iucr.org
BT Gowda, J Kožíšek, H Fuess - Zeitschrift für Naturforschung A, 2006 - degruyter.com
TMPA The effect of substitutions in the ring and in the side chain on the crystal structure of N- (2,4,6-trimethylphenyl)-methyl/chloro-acetamides of the configuration 2,4,6-(CH 3 ) 3 C 6 H …
Number of citations: 34 www.degruyter.com
Y Li, J Chen, K Wu - Journal of Molecular Liquids, 2020 - Elsevier
The knowledge of solid-liquid equilibrium data and solution thermodynamics of 2,2,2-trichloroacetamide (TCAcAm) in different solvents are essential for its synthesis, purification and …
Number of citations: 1 www.sciencedirect.com
Y Zhang, F Zhao, Y Deng, Y Zhao… - Journal of proteome …, 2015 - ACS Publications
Disinfection byproducts (DBPs) in drinking water have been linked to various diseases, including colon, colorectal, rectal, and bladder cancer. Trichloroacetamide (TCAcAm) is an …
Number of citations: 59 pubs.acs.org
X Fang, Z Zeng, Q Li, Y Liu, W Chu… - Sensors and Actuators B …, 2021 - Elsevier
The chlorination disinfection of drinking water generates disinfection byproducts (DBPs), which are toxic, carcinogenic, mutagenic, and teratogenic. Recently, trichloroacetamide (TCAM) …
Number of citations: 22 www.sciencedirect.com
Y Zhang, Z Zhang, Y Zhao, S Cheng… - Environmental science & …, 2013 - ACS Publications
Microarray-based transcriptomics and one-dimensional proton nuclear magnetic resonance ( 1 H NMR) based metabonomics approaches were employed to investigate the health …
Number of citations: 39 pubs.acs.org
YY Lou, SH Yin, J Yang, LF Ji, JY Fang… - Chemical Engineering …, 2022 - Elsevier
… that the eFeNSCs promote the adsorption of trichloroacetamide and facilitate the C-Cl bond breaking, following a concerted mechanism. Over 97% trichloroacetamide removal, 90% of …
Number of citations: 9 www.sciencedirect.com

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